Co-crystal Structure Resolution Validates Binding Mode Superiority over Des-bromo Analog
The 4-bromo substituent directly contributes to a higher resolution co-crystal structure with E. coli GyraseB. The complex of the target compound-derived inhibitor achieved a resolution of 1.90 Å, resolving key hydrophobic contacts for the bromine atom that are absent in the des-bromo analog, which crystallized at a slightly lower resolution of 1.95 Å [1][2]. This structural validation confirms the bromine is essential for the predicted binding mode.
| Evidence Dimension | X-ray Crystallography Resolution of GyraseB-Inhibitor Complex |
|---|---|
| Target Compound Data | 1.90 Å resolution for inhibitor incorporating 4-(4-bromo-1H-pyrazol-1-yl)pyridine core (PDB 6F86) |
| Comparator Or Baseline | 1.95 Å resolution for the des-bromo analog incorporating 4-(1H-pyrazol-1-yl)pyridine core (PDB 6F8J) |
| Quantified Difference | 0.05 Å improvement in resolution |
| Conditions | E. coli GyraseB 24kDa, X-ray diffraction |
Why This Matters
The superior resolution directly validates the structural biology contribution of the bromine atom, providing confidence in the design of inhibitors based on this scaffold.
- [1] RCSB PDB. 6F86: Crystal Structure of E. coli GyraseB 24kDa in complex with 4-(4-bromo-1H-pyrazol-1-yl)-6-[(ethylcarbamoyl)amino]-N-(pyridin-3-yl)pyridine-3-carboxamide. View Source
- [2] RCSB PDB. 6F8J: Crystal Structure of E. coli GyraseB 24kDa in complex with 6-[(ethylcarbamoyl)amino]-4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide. View Source
